molecular formula C16H12Cl2N2O2 B2786522 N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide CAS No. 1050849-20-1

N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide

Cat. No.: B2786522
CAS No.: 1050849-20-1
M. Wt: 335.18
InChI Key: NQYLQEHUNIOBAQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide is a chemical compound characterized by its unique structure, which includes a cyanomethyl group, a dichlorophenoxy group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide typically involves the reaction of 3,5-dichlorophenol with phenylacetic acid to form an intermediate, which is then reacted with cyanomethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide
  • N-(cyanomethyl)-2-(4-chlorophenoxy)-N-phenylacetamide
  • N-(cyanomethyl)-2-(3,5-dibromophenoxy)-N-phenylacetamide

Uniqueness

This compound is unique due to the presence of the dichlorophenoxy group, which imparts specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity and applications with those of similar compounds, which may have different halogen substitutions or structural variations.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3,5-dichlorophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-12-8-13(18)10-15(9-12)22-11-16(21)20(7-6-19)14-4-2-1-3-5-14/h1-5,8-10H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYLQEHUNIOBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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